
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt
Overview
Description
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt: is a chemical compound with the molecular formula C₇H₁₁F₄NO₂ and a molecular weight of 217.16 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves several steps. The starting material is typically cyclopentanone, which undergoes fluorination to introduce the fluorine atom at the 3-position. This is followed by amination to introduce the amine group. The final step involves the formation of the trifluoroacetate salt by reacting the amine with trifluoroacetic acid .
Synthetic Route:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 3-position.
Amination: The fluorinated cyclopentanone is then reacted with ammonia or an amine source to introduce the amine group.
Salt Formation: The resulting amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods:
Chemical Reactions Analysis
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols can be used.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or hydrocarbon derivatives.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can be compared with other similar compounds, such as:
cis-3-Fluorocyclopentanol: Similar structure but with a hydroxyl group instead of an amine.
trans-3-Fluorocyclopentanamine Trifluoroacetate Salt: Similar structure but with a different stereochemistry.
cis-3-Chlorocyclopentanamine Trifluoroacetate Salt: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound can enhance its chemical stability, binding affinity, and selectivity compared to similar compounds with different substituents or stereochemistry.
Biological Activity
Cis-3-Fluorocyclopentanamine trifluoroacetate salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 217.16 g/mol
- CAS Number : 1154870-58-2
- Structure : The compound features a cyclopentane ring with a fluorine substituent and is presented as a trifluoroacetate salt, which may influence its solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, particularly in the context of cell proliferation, cytotoxicity, and antimicrobial properties.
1. Cell Proliferation and Cytotoxicity
Research indicates that trifluoroacetate (TFA), a common counterion in peptide formulations, can significantly affect cell growth and protein synthesis. For instance, TFA has been shown to stimulate murine glioma cell growth at micromolar concentrations, enhancing leucine incorporation in a dose-dependent manner . However, the specific effects of this compound on different cell lines require further exploration.
Case Studies
Several case studies highlight the importance of counterion effects in biological assays involving compounds similar to cis-3-fluorocyclopentanamine:
- Study on AlkylGuanidino Urea Compounds : This study compared the biological profiles of compounds in different salt forms (trifluoroacetate vs. hydrochloride). It revealed that while both salts exhibited similar antibacterial activities, the free base showed significantly reduced potency . This underscores the necessity of evaluating cis-3-fluorocyclopentanamine in various ionic forms to understand its full biological potential.
Research Findings
A comprehensive review of existing literature reveals several key findings related to the biological activity of compounds like cis-3-fluorocyclopentanamine:
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for cis-3-fluorocyclopentanamine trifluoroacetate salt, and how does the trifluoroacetate counterion influence purification?
The synthesis typically involves fluorination of cyclopentanamine precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by salt formation with trifluoroacetic acid (TFA). The trifluoroacetate counterion aids in purification via reverse-phase HPLC due to its strong ion-pairing properties, which improve peptide/resin cleavage efficiency in solid-phase synthesis . For small molecules, TFA salts enhance solubility in polar solvents, facilitating crystallization. However, residual TFA may require neutralization (e.g., lyophilization with acetic acid) to avoid interference in downstream assays .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- HPLC-MS : To confirm molecular weight and purity (>95% by UV absorption at 214 nm, detecting TFA-bound species) .
- NMR : ¹⁹F NMR is critical for verifying the cis-configuration of the fluorine substituent (δ ~ -120 ppm for CF₃ in TFA) .
- Elemental Analysis : Quantifies fluorine content and validates salt stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized solids at -20°C in airtight, desiccated containers. Aqueous solutions are stable at pH 3–5 but degrade under basic conditions (TFA hydrolysis releases toxic fluoroacetates). Avoid prolonged exposure to light, as fluorinated amines may undergo photodecomposition .
Advanced Research Questions
Q. How does the trifluoroacetate counterion affect biological activity in in vitro assays?
TFA can interfere with cell-based assays by altering pH or chelating metal ions. To mitigate this:
- Dialyze solutions against ammonium acetate (pH 5.0) to replace TFA.
- Quantify residual TFA via ion chromatography (detection limit: 0.1 ppm) .
- Compare activity with hydrochloride or acetate salts to isolate counterion effects .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
Contradictions arise from differing experimental setups. For example:
- Thermal Stability : Decomposition above 200°C (observed in lithium trifluoroacetate monohydrate) may not apply to fluorinated amines, which degrade via C-F bond cleavage at lower temperatures .
- pH Sensitivity : Hydrolysis rates increase at pH >7 due to TFA dissociation. Use accelerated stability testing (40°C/75% RH for 3 months) with LC-MS monitoring to identify degradation products (e.g., fluoroacetate) .
Q. How can researchers address challenges in quantifying the active amine component in the presence of excess TFA?
- Amino Acid Analysis (AAA) : Hydrolyze the salt and quantify free amine via ninhydrin reaction, correcting for TFA content (molar ratio typically 1:1–1:3) .
- NMR Integration : Compare ¹H NMR signals of the amine protons (δ 1.5–2.5 ppm) against TFA’s ¹⁹F signal .
Q. What environmental considerations apply to the disposal of TFA-containing waste from this compound?
TFA is highly persistent in aquatic systems (half-life >10 years) and bioaccumulates as trifluoroacetate salts. Neutralize waste with calcium hydroxide to precipitate TFA as calcium trifluoroacetate, which is less mobile in groundwater. Follow EPA guidelines for fluorinated waste .
Q. Methodological Tables
Table 1. Key Analytical Parameters for cis-3-Fluorocyclopentanamine Trifluoroacetate Salt
Table 2. Stability Under Accelerated Conditions
Condition | Degradation Pathway | Mitigation Strategy |
---|---|---|
pH >7 | Hydrolysis of TFA counterion | Buffer solutions at pH 4–5 |
>40°C | C-F bond cleavage | Store at -20°C, lyophilize |
UV exposure | Photodecomposition of amine | Use amber glassware, minimize light |
Properties
IUPAC Name |
(1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENYQHOILZKBJM-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747788 | |
Record name | Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154870-58-2 | |
Record name | Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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